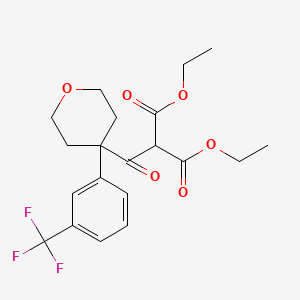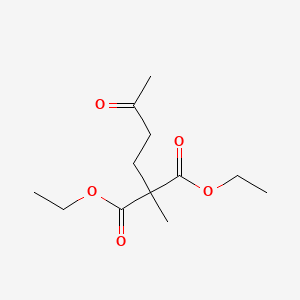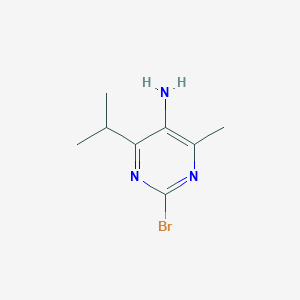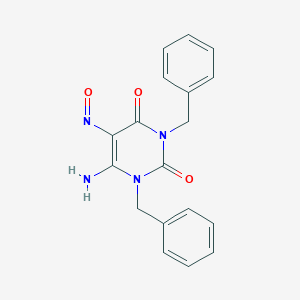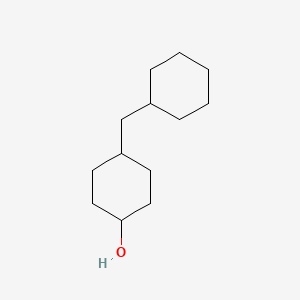
Cyclohexanol, 4-(cyclohexylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 4-(cyclohexylmethyl)- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclohexanol, where a cyclohexylmethyl group is attached to the fourth carbon of the cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanol, 4-(cyclohexylmethyl)- can be synthesized through several methods. One common method involves the hydrogenation of phenol in the presence of a catalyst such as palladium or nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Another method involves the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and purified through distillation.
Industrial Production Methods
In industrial settings, cyclohexanol, 4-(cyclohexylmethyl)- is often produced through the catalytic hydrogenation of benzene. This process involves the use of a metal catalyst, such as platinum or rhodium, and occurs under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 4-(cyclohexylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form cyclohexanone, a key intermediate in the production of nylon.
Reduction: Reduction reactions can convert cyclohexanol, 4-(cyclohexylmethyl)- to cyclohexane.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups, such as halogens, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Various halogenated cyclohexanols
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 4-(cyclohexylmethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Cyclohexanol, 4-(cyclohexylmethyl)- is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of cyclohexanol, 4-(cyclohexylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the cyclohexylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol, 4-(cyclohexylmethyl)- can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the cyclohexylmethyl group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexane: A fully reduced form of cyclohexanol.
The presence of the cyclohexylmethyl group in cyclohexanol, 4-(cyclohexylmethyl)- imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
100544-80-7 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
4-(cyclohexylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2 |
InChI-Schlüssel |
QYZFQZJJSMHXOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


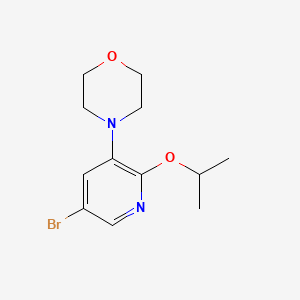
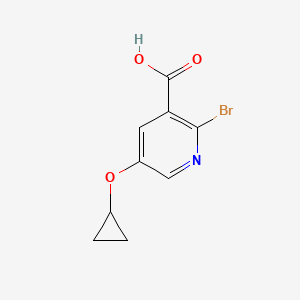
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
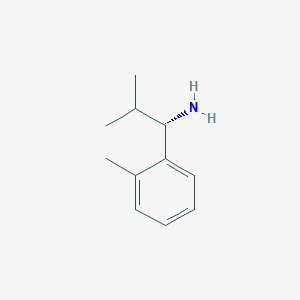
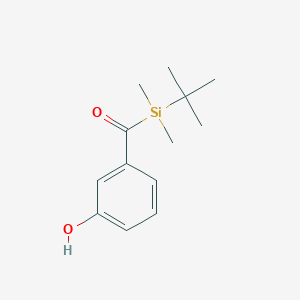
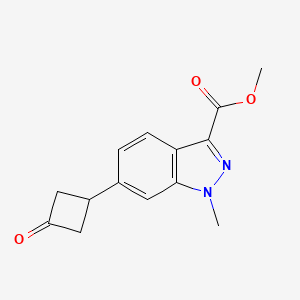
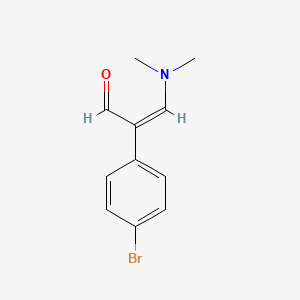
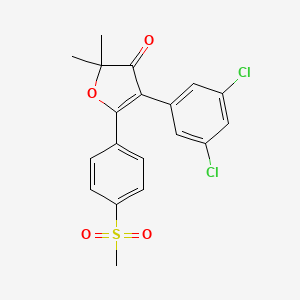
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
